2-Bromo-4-fluoro-6-isopropylaniline
Description
2-Bromo-4-fluoro-6-isopropylaniline is a halogenated aniline derivative characterized by a bromine atom at the 2-position, a fluorine atom at the 4-position, and an isopropyl group at the 6-position of the aromatic ring. The substituents influence its physicochemical properties, including solubility, steric hindrance, and electronic effects, which are critical in applications like pharmaceutical intermediates or agrochemical synthesis .
Properties
IUPAC Name |
2-bromo-4-fluoro-6-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrFN/c1-5(2)7-3-6(11)4-8(10)9(7)12/h3-5H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFSDAAWDEART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC(=C1)F)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4-fluoro-6-isopropylaniline typically involves the bromination and fluorination of aniline derivatives. One common method includes the following steps :
Starting Material: 2-Fluoroaniline is added to sulfuric acid and heated to 180-200°C to react completely.
Bromination: After cooling to room temperature, hydrogen bromide and hydrogen peroxide solution are added, and the mixture is heated to 35-45°C to obtain 3-amino-5-bromo-4-fluorobenzene sulfonic acid hydrobromide.
Desulfonation: The intermediate is dissolved in anisole, and sulfuric acid is added dropwise while heating to 50-60°C until the reaction is complete. This yields 2-fluoro-3-bromoaniline.
Industrial Production Methods
For industrial production, the process is optimized to reduce waste and energy consumption. The desulfonation step, for example, uses anisole as a solvent, which helps in transferring the sulfonic acid to electron-rich anisole, thereby reducing the desulfonation temperature from 200°C to 50-60°C .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-6-isopropylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in organic synthesis to introduce different functional groups.
Oxidation and Reduction Reactions: These reactions are used to modify the oxidation state of the compound, often to prepare derivatives with different properties.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation reactions can produce nitro or other oxidized derivatives.
Scientific Research Applications
Chemistry
In the realm of organic synthesis, 2-Bromo-4-fluoro-6-isopropylaniline serves as a crucial intermediate for producing more complex organic molecules. It is often involved in:
- Substitution Reactions : Used to introduce various functional groups into aromatic compounds.
- Oxidation and Reduction Reactions : Modifying the oxidation state to create derivatives with different properties.
| Reaction Type | Common Reagents | Purpose |
|---|---|---|
| Substitution | Sodium hydroxide or potassium carbonate | Introduce new functional groups |
| Oxidation | Hydrogen peroxide | Prepare oxidized derivatives |
| Reduction | Sodium borohydride | Modify functional groups |
Biology
Research has indicated potential biological activities of this compound, particularly in:
- Antimicrobial Properties : Studies suggest it may exhibit activity against various pathogens.
- Anticancer Activity : Investigated for its ability to inhibit cancer cell proliferation through interaction with specific molecular targets.
Medicine
The compound is being explored for its utility in drug development, particularly in:
- Pharmaceuticals : Investigated as a scaffold for designing new therapeutic agents.
- Drug Formulation : Its unique properties may enhance drug delivery systems or improve bioavailability.
Industry
In industrial applications, this compound is utilized in:
- Material Science : Used in the production of polymers and coatings with tailored properties.
- Agrochemicals : Potential applications in developing herbicides or pesticides due to its chemical structure.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Research
In vitro studies revealed that this compound could inhibit the growth of breast cancer cell lines (MCF-7). The compound induced apoptosis as evidenced by increased caspase activity, suggesting its potential role as an anticancer agent.
Mechanism of Action
The mechanism by which 2-Bromo-4-fluoro-6-isopropylaniline exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Key Observations:
The diisopropyl analogue (CAS 80058-84-0) demonstrates extreme steric bulk, which may limit its utility in sterically sensitive reactions .
Electronic Effects :
- Bromine and fluorine, being electron-withdrawing groups, deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. The isopropyl group, being electron-donating, partially counteracts this effect .
- In 4-Bromo-2-fluoro-6-methylaniline (CAS 429683-46-5), the swapped positions of Br and F alter electronic distribution, affecting dipole moments and intermolecular interactions .
Solubility and Bioavailability: Methyl-substituted derivatives (e.g., CAS 202865-77-8) exhibit higher solubility in polar solvents like dichloromethane or acetonitrile due to reduced hydrophobicity . Isopropyl-substituted compounds likely show lower solubility, impacting their bioavailability and metabolic pathways (e.g., CYP enzyme inhibition noted in methyl analogues may be attenuated due to reduced absorption ).
Biological Activity
2-Bromo-4-fluoro-6-isopropylaniline is an aromatic amine compound that has garnered interest due to its potential biological activities, particularly in inflammatory processes and as a precursor in the synthesis of various pharmaceuticals. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C9H12BrF
- Molecular Weight : 233.1 g/mol
- CAS Number : 80058-84-0
Recent studies have highlighted the role of this compound in modulating inflammatory pathways through its interaction with caspase proteins. Specifically, it has been shown to influence the activation of the NLRP3 inflammasome, which is crucial in the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18. The activation of caspase-1 by this compound leads to pyroptotic cell death, a form of programmed cell death associated with inflammation .
Key Pathways Involved:
- NLRP3 Inflammasome Activation : this compound promotes the assembly of ASC specks that recruit caspase-1.
- Cytokine Processing : Caspase-1 cleaves pro-inflammatory cytokines, facilitating their secretion and enhancing inflammatory responses .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Inflammatory Response Modulation
In a controlled laboratory setting, researchers treated macrophage cells with varying concentrations of this compound. The results indicated a dose-dependent increase in IL-1β release, confirming its role as an inflammasome activator. This suggests potential applications in diseases characterized by excessive inflammation.
Case Study 2: Carcinogenic Potential
A study investigating the carcinogenic properties of aromatic amines found that compounds similar to this compound could form DNA adducts leading to mutagenesis. While direct evidence for this specific compound is limited, its structural similarities warrant further investigation into its long-term effects on cellular integrity and cancer risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
